molecular formula C23H29FN6O B612214 LY3009120 CAS No. 1454682-72-4

LY3009120

Número de catálogo: B612214
Número CAS: 1454682-72-4
Peso molecular: 424.5 g/mol
Clave InChI: HHCBMISMPSAZBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de LY3009120 implica múltiples pasos, incluida la preparación de intermediarios y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se revelan públicamente en detalle. Se sabe que el compuesto se prepara en un entorno de laboratorio y luego se escala para la producción industrial. El compuesto normalmente se almacena a -80 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

LY3009120 se somete a diversas reacciones químicas, centrándose principalmente en su interacción con las quinasas RAF. Inhibe todas las isoformas de RAF y evita la formación de dímeros de RAF activos, suprimiendo así la vía de señalización de la quinasa regulada por señales extracelulares (ERK) . Esta inhibición minimiza el riesgo de activación paradójica, que puede ocurrir con otros inhibidores de RAF . El compuesto no se somete a reacciones significativas de oxidación o reducción en condiciones fisiológicas.

Comparación Con Compuestos Similares

LY3009120 es único en su capacidad para inhibir todas las isoformas de RAF y evitar la activación paradójica. Los compuestos similares incluyen vemurafenib y dabrafenib, que son inhibidores selectivos de BRAF. A diferencia de this compound, estos compuestos pueden inducir la activación paradójica de la vía MAPK en células con BRAF de tipo salvaje . Otro compuesto similar es sorafenib, que se dirige a múltiples quinasas, incluida RAF, pero tiene un espectro de actividad más amplio y un perfil de efectos secundarios diferente .

Referencias

Actividad Biológica

LY3009120 is a novel pan-RAF inhibitor that has garnered significant attention for its potential therapeutic applications in various cancers, particularly those associated with BRAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against different cancer types, and relevant case studies.

This compound functions by inhibiting the RAF kinase family, which includes ARAF, BRAF, and CRAF. This inhibition is crucial because aberrant activation of the MAPK signaling pathway, often driven by BRAF mutations, plays a significant role in tumorigenesis. The compound effectively reduces the phosphorylation of MEK and ERK, key downstream effectors in this pathway, thus leading to decreased cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations .

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines with BRAF mutations. For instance:

  • Colorectal Cancer (CRC) Cell Lines : this compound induced G1 cell cycle arrest and apoptosis in CRC cell lines with BRAF (V600E) and KRAS mutations. A concentration-dependent reduction in cell proliferation was observed, particularly notable at 72 hours post-treatment .
  • Lung Cancer Cell Lines : In non-small cell lung cancer (NSCLC) models, this compound showed significant inhibition of tumor growth in cell lines with various BRAF mutations (e.g., L597V, G469A). The IC50 values for these cell lines ranged from approximately 107.4 nM to 247.1 nM .

In Vivo Studies

In xenograft models using mice, this compound demonstrated substantial antitumor activity:

  • Tumor Growth Suppression : Treatment with this compound resulted in significantly reduced tumor volumes compared to control groups (p < 0.001), with no notable adverse effects such as significant body weight loss observed during the study .
  • Apoptotic Induction : Analysis revealed increased levels of cleaved PARP and TUNEL staining, indicating that this compound effectively induces apoptosis in tumors harboring BRAF mutations .

Case Studies and Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated promising antitumor activity in patients with BRAF-mutant malignancies. Notably:

  • Patient Response : Some patients exhibited partial responses to treatment, particularly those with melanoma and colorectal cancer characterized by specific BRAF mutations .
  • Safety Profile : The drug was generally well-tolerated, with manageable side effects reported during the trial .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Cancer TypeMutation TypeIC50 (nM)Mechanism of ActionEfficacy Observed
Colorectal CancerBRAF V600E147.8Inhibition of MEK/ERK signalingG1 arrest, apoptosis
Lung CancerL597V107.4Inhibition of RAF dimerizationSignificant tumor growth inhibition
Lung CancerG469A199.6Induction of apoptotic markersReduced tumor volume
MelanomaVariousVariesBroad inhibition across RAF isoformsTumor regression

Propiedades

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCBMISMPSAZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454682-72-4
Record name LY-3009120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3009120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.